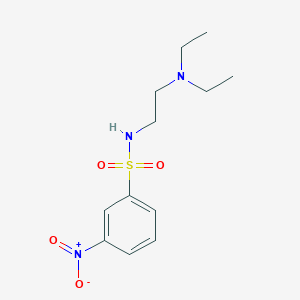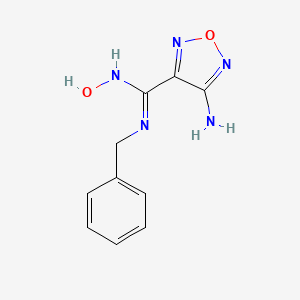![molecular formula C27H20Cl2N2O4 B11558846 2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4-chlorophenol)](/img/structure/B11558846.png)
2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4-chlorophenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-CHLORO-2-[(E)-{[5-({3-[(E)-[(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4-HYDROXYPHENYL}METHYL)-2-HYDROXYPHENYL]IMINO}METHYL]PHENOL is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its multiple hydroxyl and chloro substituents, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-2-[(E)-{[5-({3-[(E)-[(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4-HYDROXYPHENYL}METHYL)-2-HYDROXYPHENYL]IMINO}METHYL]PHENOL typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:
Aldol Condensation: This reaction involves the condensation of aldehydes and ketones in the presence of a base to form β-hydroxy aldehydes or ketones, which can then be dehydrated to form α,β-unsaturated carbonyl compounds.
Schiff Base Formation:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes:
Batch Reactors: These are used for the controlled addition of reagents and precise temperature control.
Continuous Flow Reactors: These reactors allow for the continuous production of the compound, improving efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-CHLORO-2-[(E)-{[5-({3-[(E)-[(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4-HYDROXYPHENYL}METHYL)-2-HYDROXYPHENYL]IMINO}METHYL]PHENOL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine groups to amines.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted phenols, amines, and quinones, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-CHLORO-2-[(E)-{[5-({3-[(E)-[(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4-HYDROXYPHENYL}METHYL)-2-HYDROXYPHENYL]IMINO}METHYL]PHENOL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-CHLORO-2-[(E)-{[5-({3-[(E)-[(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4-HYDROXYPHENYL}METHYL)-2-HYDROXYPHENYL]IMINO}METHYL]PHENOL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of hydroxyl and chloro groups enhances its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-CHLORO-2-METHYLPHENOL: Similar in structure but lacks the imine and additional hydroxyl groups.
5-CHLORO-2-HYDROXYPHENYL METHYLIDENE AMINO COMPOUNDS: Share the imine linkage but differ in the substitution pattern.
Uniqueness
4-CHLORO-2-[(E)-{[5-({3-[(E)-[(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4-HYDROXYPHENYL}METHYL)-2-HYDROXYPHENYL]IMINO}METHYL]PHENOL is unique due to its combination of multiple functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C27H20Cl2N2O4 |
|---|---|
Molekulargewicht |
507.4 g/mol |
IUPAC-Name |
2-[(5-chloro-2-hydroxyphenyl)methylideneamino]-4-[[3-[(5-chloro-2-hydroxyphenyl)methylideneamino]-4-hydroxyphenyl]methyl]phenol |
InChI |
InChI=1S/C27H20Cl2N2O4/c28-20-3-7-24(32)18(12-20)14-30-22-10-16(1-5-26(22)34)9-17-2-6-27(35)23(11-17)31-15-19-13-21(29)4-8-25(19)33/h1-8,10-15,32-35H,9H2 |
InChI-Schlüssel |
JARHIGUMUXQXQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)O)N=CC3=C(C=CC(=C3)Cl)O)N=CC4=C(C=CC(=C4)Cl)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-({N'-[(E)-(Anthracen-9-YL)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide](/img/structure/B11558766.png)
![4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}benzene-1,3-diyl bis(4-methoxybenzoate)](/img/structure/B11558769.png)
![N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-5,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide](/img/structure/B11558802.png)
![N-[2-(4-Hydroxyphenyl)-1-{N'-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide](/img/structure/B11558803.png)

![2-[4-(benzyloxy)phenoxy]-N'-[(E)-(2-bromophenyl)methylidene]propanehydrazide](/img/structure/B11558814.png)
![4-Bromo-2-chloro-6-[(E)-[(3,4-dichlorophenyl)imino]methyl]phenol](/img/structure/B11558819.png)

![N-(3-fluorophenyl)-2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11558827.png)
![2-anilino-N-[(E)-(3-bromophenyl)methyleneamino]acetamide](/img/structure/B11558828.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide](/img/structure/B11558830.png)
![4-[(E)-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl 3-methylbenzoate](/img/structure/B11558835.png)
![N-[3-(acetylamino)phenyl]-2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B11558837.png)
